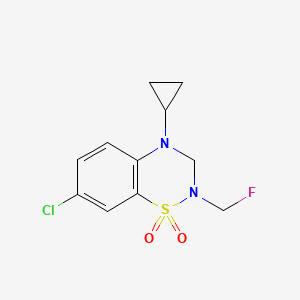

AMPA receptor modulator-4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C11H12ClFN2O2S |

|---|---|

分子量 |

290.74 g/mol |

IUPAC 名称 |

7-chloro-4-cyclopropyl-2-(fluoromethyl)-3H-1λ6,2,4-benzothiadiazine 1,1-dioxide |

InChI |

InChI=1S/C11H12ClFN2O2S/c12-8-1-4-10-11(5-8)18(16,17)14(6-13)7-15(10)9-2-3-9/h1,4-5,9H,2-3,6-7H2 |

InChI 键 |

BFEBOKZKRJKNTQ-UHFFFAOYSA-N |

规范 SMILES |

C1CC1N2CN(S(=O)(=O)C3=C2C=CC(=C3)Cl)CF |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of AMPA Receptor Modulator-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of AMPA Receptor Modulator-4, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Identified as 7-Chloro-4-cyclopropyl-2-fluoromethyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide (compound 15e), this molecule belongs to the benzothiadiazine 1,1-dioxide (BTD) class of AMPA receptor potentiators. This document details its molecular interactions, effects on synaptic transmission, and the downstream signaling pathways it modulates. Quantitative data from key in vitro and in vivo studies are summarized, and detailed experimental protocols are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of its function.

Introduction to AMPA Receptors and Positive Allosteric Modulation

AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS).[1] They are crucial for synaptic plasticity, a fundamental process for learning and memory.[2] AMPA receptors are tetrameric structures composed of different combinations of four subunits: GluA1, GluA2, GluA3, and GluA4.[1] The subunit composition determines the receptor's functional properties, including ion permeability and gating kinetics.[1]

Positive allosteric modulators (PAMs) of AMPA receptors are compounds that do not activate the receptor directly but enhance its response to the endogenous agonist, glutamate.[3] They bind to an allosteric site on the receptor complex, distinct from the glutamate-binding site.[4] This modulation typically results in a slowing of the receptor's deactivation and/or desensitization, leading to an increased and prolonged influx of cations (primarily Na+ and Ca2+) upon glutamate binding.[3] This enhancement of synaptic currents underlies the potential therapeutic effects of AMPA receptor PAMs in conditions associated with cognitive deficits, such as Alzheimer's disease and schizophrenia.[3]

This compound: A Novel Benzothiadiazine Dioxide Derivative

This compound (compound 15e) is a novel, orally active positive allosteric modulator of AMPA receptors.[5] It belongs to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class.[5]

Chemical Structure:

-

Systematic Name: 7-Chloro-4-cyclopropyl-2-fluoromethyl-3,4-dihydro-4H-1,2,4-benzothiadiazine 1,1-dioxide

-

Molecular Formula: C₁₁H₁₂ClFN₂O₂S

Mechanism of Action

The primary mechanism of action of this compound is the positive allosteric modulation of AMPA receptors. It binds to a site at the interface of the ligand-binding domains (LBDs) of the AMPA receptor subunits. This binding stabilizes the glutamate-bound, open-channel conformation of the receptor, thereby potentiating ion flux. This potentiation manifests as a slowing of both receptor deactivation (the closing of the channel after glutamate unbinds) and desensitization (the closing of the channel in the continued presence of glutamate).

Signaling Pathways

The potentiation of AMPA receptor function by Modulator-4 initiates a cascade of downstream signaling events critical for synaptic plasticity and cellular function. A key pathway implicated is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . Enhanced calcium influx through AMPA receptors can lead to the activation of calcium-dependent kinases, which in turn can activate the MAPK pathway. This pathway is known to play a central role in the trafficking of AMPA receptors to the synapse and in the regulation of gene expression related to long-term potentiation (LTP).[6][7]

References

- 1. orbi.uliege.be [orbi.uliege.be]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling the Binding Site of AMPA Receptor Modulator-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding site and mechanism of action of AMPA receptor modulator-4, a positive allosteric modulator (PAM) belonging to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class of compounds. This document details the specific binding location, summarizes key quantitative data, provides comprehensive experimental protocols, and visualizes the associated signaling pathways to support further research and drug development efforts in the field of glutamatergic neurotransmission.

Introduction to AMPA Receptors and Positive Allosteric Modulation

α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. These receptors are critical for synaptic plasticity, a fundamental process for learning and memory.[1] Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the glutamate binding site, enhancing the receptor's response to glutamate.[2][3] This modulation can be achieved by slowing the receptor's deactivation and desensitization, thereby prolonging the ion channel opening and increasing synaptic strength.[4][5] this compound is an orally active PAM that has demonstrated cognitive enhancement in preclinical models.[6]

The Allosteric Binding Site of this compound

As a member of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) family, this compound binds to a well-characterized allosteric site located at the dimer interface of the ligand-binding domain (LBD) of the AMPA receptor.[5][7] This pocket is strategically positioned adjacent to the "hinge" region of the LBD "clamshell" that undergoes conformational changes upon glutamate binding.[4][5]

While a co-crystal structure of this compound with the AMPA receptor is not publicly available, the binding mode of a closely related and highly potent BTD analog, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, has been elucidated through X-ray crystallography.[7] This structure reveals that the modulator sits (B43327) within a cavity formed by the interface of two AMPA receptor subunits. The binding is stabilized by a network of hydrophobic and hydrogen-bonding interactions with key amino acid residues. By stabilizing the LBD dimer interface, the modulator slows the deactivation and desensitization of the receptor, leading to an enhanced response to the neurotransmitter glutamate.[4][5]

Figure 1: Location of the this compound Binding Site.

Quantitative Data

The potency of this compound has been characterized using in vitro cellular assays. The following table summarizes the available quantitative data for this compound and provides a comparison with other relevant BTDs.

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| This compound | Calcium Flux | HEK293 expressing GluA2(Q) | pEC50 | 5.66 | [6] |

| This compound | Fluorescence (FlipR) | Primary rat cortical neurons | EC2x | 2.1 µM | [6] |

| This compound | Fluorescence (FDSS) | Primary rat cortical neurons | EC2x | 1.5 µM | [6] |

| Compound 11m | Calcium Flux | HEK293 expressing GluA2(Q) | EC50 | 2.0 nM | [7] |

| Compound 12a | Electrophysiology | Xenopus oocytes with rat cortex mRNA | EC50 | ~1 µM | [8] |

Experimental Protocols

The determination of the binding site and functional activity of AMPA receptor modulators involves a combination of structural biology, biochemistry, and electrophysiology techniques. Detailed methodologies for key experiments are provided below.

Calcium Flux Assay for Determining PAM Potency (pEC50)

This assay measures the ability of a compound to potentiate glutamate-induced calcium influx in cells expressing AMPA receptors.

Figure 2: Workflow for a Calcium Flux Assay.

Protocol:

-

Cell Culture: Culture HEK293 cells stably expressing the human GluA2(Q) subunit in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic.

-

Plating: Seed cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.

-

Dye Loading: On the day of the assay, remove the culture medium and add a calcium-sensitive dye loading buffer (e.g., Fluo-4 AM in Hanks' Balanced Salt Solution with 20 mM HEPES). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Assay:

-

Wash the cells with assay buffer.

-

Place the plate in a fluorescence plate reader.

-

Add the various concentrations of the test compound to the wells and incubate for a predefined period.

-

Add a fixed, sub-maximal concentration of glutamate (e.g., EC20) to all wells.

-

Measure the fluorescence intensity before and after the addition of glutamate.

-

-

Data Analysis:

-

The increase in fluorescence upon glutamate addition is indicative of calcium influx.

-

Normalize the response to the maximal potentiation.

-

Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the pEC50.

-

X-ray Crystallography for Binding Site Determination

This technique provides a high-resolution three-dimensional structure of the modulator bound to the AMPA receptor ligand-binding domain.

Figure 3: Workflow for X-ray Crystallography.

Protocol:

-

Protein Expression and Purification:

-

Clone the gene encoding the soluble ligand-binding domain (S1S2 fragment) of the desired AMPA receptor subunit (e.g., GluA2) into an expression vector.

-

Express the protein in a suitable host system (e.g., E. coli).

-

Purify the protein to homogeneity using affinity and size-exclusion chromatography.

-

-

Co-crystallization:

-

Mix the purified LBD with a molar excess of the AMPA receptor modulator and an agonist (e.g., glutamate).

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature) using vapor diffusion methods (sitting or hanging drop).

-

-

X-ray Diffraction Data Collection:

-

Cryo-protect suitable crystals and mount them for data collection.

-

Expose the crystal to a synchrotron X-ray source and collect diffraction images.

-

-

Structure Determination and Refinement:

-

Process the diffraction data to determine the space group and unit cell dimensions.

-

Solve the structure using molecular replacement with a known LBD structure as a search model.

-

Build the model of the modulator into the electron density map and refine the entire structure to obtain the final atomic coordinates.

-

Patch-Clamp Electrophysiology for Functional Characterization

This technique directly measures the ion flow through AMPA receptors in response to glutamate and the effect of the modulator on this current.

Figure 4: Workflow for Patch-Clamp Electrophysiology.

Protocol:

-

Cell Preparation: Use cells (e.g., HEK293 or primary neurons) expressing the AMPA receptor subunit combination of interest.

-

Recording Setup:

-

Place the cells in a recording chamber on an inverted microscope.

-

Continuously perfuse the cells with an external recording solution.

-

Use a micromanipulator to position a glass micropipette (filled with internal solution) onto a cell.

-

-

Whole-Cell Recording:

-

Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

-

Drug Application and Data Acquisition:

-

Use a rapid solution exchange system to apply glutamate to the cell for a short duration to elicit a baseline AMPA receptor-mediated current.

-

Co-apply this compound with glutamate and record the potentiated current.

-

Record currents in response to prolonged glutamate application to measure the effect on desensitization.

-

-

Data Analysis:

-

Measure the peak amplitude of the currents in the absence and presence of the modulator.

-

Fit the decay of the current after glutamate removal to an exponential function to determine the deactivation time constant.

-

Measure the extent of current decay during prolonged glutamate application to quantify desensitization.

-

Signaling Pathways Modulated by AMPA Receptor PAMs

Positive allosteric modulation of AMPA receptors enhances excitatory postsynaptic potentials (EPSPs), which can have profound effects on synaptic plasticity and neuronal signaling.

Enhancement of Synaptic Transmission

By prolonging the opening of the AMPA receptor channel in the presence of glutamate, PAMs increase the influx of positive ions (primarily Na+ and, for some subunit compositions, Ca2+) into the postsynaptic neuron. This leads to a larger and more prolonged depolarization of the postsynaptic membrane, thereby strengthening the synaptic connection.

Figure 5: Enhancement of Synaptic Transmission by this compound.

Promotion of Long-Term Potentiation (LTP)

Long-Term Potentiation (LTP) is a persistent strengthening of synapses that is a cellular correlate of learning and memory. The enhanced depolarization caused by AMPA receptor PAMs can facilitate the activation of NMDA receptors, which are critical for the induction of many forms of LTP. The subsequent calcium influx through NMDA receptors triggers downstream signaling cascades that lead to the insertion of more AMPA receptors into the postsynaptic membrane, further strengthening the synapse.

Figure 6: Role of AMPA Receptor Modulation in Long-Term Potentiation.

Conclusion

This compound represents a promising compound for the enhancement of cognitive function through the positive allosteric modulation of AMPA receptors. Its binding to a specific site at the ligand-binding domain dimer interface leads to a potentiation of glutamate-mediated synaptic transmission. The detailed understanding of its binding site and mechanism of action, supported by the experimental protocols and signaling pathway diagrams provided in this guide, offers a solid foundation for the rational design of novel therapeutics targeting the glutamatergic system for the treatment of various neurological and psychiatric disorders. Further studies to obtain a co-crystal structure of modulator-4 and to determine its direct binding affinity will provide even greater insight into its interaction with the AMPA receptor.

References

- 1. mdpi.com [mdpi.com]

- 2. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of S 18986, a Selective AMPA Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

S 18986 is a selective, positive allosteric modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the ampakine class of drugs, it has demonstrated significant potential in preclinical studies as a cognitive enhancer. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of S 18986, with a focus on its mechanism of action, preclinical efficacy, and the experimental methodologies used to characterize its profile. The information presented herein is intended to serve as a detailed resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in synaptic plasticity, a fundamental mechanism for learning and memory. Positive allosteric modulators (PAMs) of the AMPA receptor, such as S 18986, represent a promising therapeutic strategy for cognitive disorders associated with aging and neurodegenerative diseases.[1][2] S 18986 enhances the function of AMPA receptors in the presence of the endogenous ligand glutamate (B1630785), thereby amplifying synaptic responses and promoting mechanisms of synaptic strengthening like long-term potentiation (LTP).[1][2]

Chemical Properties of S 18986

| Property | Value |

| Chemical Name | (S)-2,3-dihydro-[3][4]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol |

| Appearance | Off-white powder |

| Stereochemistry | S-enantiomer |

Pharmacokinetics

The pharmacokinetic profile of S 18986 has been characterized in preclinical models, demonstrating its ability to cross the blood-brain barrier and distribute to key brain regions involved in cognition.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Preclinical studies in rats have provided key insights into the ADME properties of S 18986. Following administration, S 18986 is absorbed and readily crosses the blood-brain barrier. The brain uptake clearance of S 18986 has been reported to be high, at 20 μl/s/g. Once in the central nervous system, it distributes to brain intra- and extracellular fluid compartments. The terminal half-life of S 18986 in both plasma and brain is approximately 1 hour. The ratio of the area under the curve (AUC) in the brain extracellular fluid to the unbound plasma AUC is 0.24 in the frontal cortex and 0.25 in the dorsal hippocampus. Interestingly, the ratio of the brain intracellular fluid AUC to the unbound plasma AUC is 1 in the frontal cortex and 1.5 in the dorsal hippocampus, suggesting some intracellular accumulation, particularly in the hippocampus.

Pharmacokinetic Parameters of S 18986 in Rats

| Parameter | Value | Brain Region |

| Brain Uptake Clearance | 20 µL/s/g | - |

| Terminal Half-life (Plasma) | ~1 hour | - |

| Terminal Half-life (Brain) | ~1 hour | - |

| AUC (bECF) / AUC (unbound plasma) | 0.24 | Frontal Cortex |

| AUC (bECF) / AUC (unbound plasma) | 0.25 | Dorsal Hippocampus |

| AUC (bICF) / AUC (unbound plasma) | 1 | Frontal Cortex |

| AUC (bICF) / AUC (unbound plasma) | 1.5 | Dorsal Hippocampus |

Experimental Protocols: Pharmacokinetic Analysis

The in situ brain perfusion technique is utilized to determine the brain uptake of S 18986.

-

Objective: To measure the rate of transport of S 18986 across the blood-brain barrier.

-

Procedure:

-

A rat is anesthetized, and the common carotid artery is exposed.

-

A catheter is inserted into the artery, and a perfusion fluid containing a known concentration of S 18986 and a vascular space marker (e.g., radiolabeled sucrose) is infused at a constant rate.

-

After a short perfusion period (typically less than 60 seconds), the animal is euthanized, and the brain is removed.

-

The brain tissue is sampled, and the concentrations of S 18986 and the vascular marker are determined.

-

The brain uptake clearance is calculated based on the amount of S 18986 in the brain tissue, corrected for the compound remaining in the vascular space.

-

Pharmacodynamics

S 18986 exerts its pharmacodynamic effects by modulating the activity of AMPA receptors, leading to enhanced synaptic transmission and plasticity.

Mechanism of Action

S 18986 is a positive allosteric modulator, meaning it binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This binding event does not activate the receptor directly but rather enhances the receptor's response to glutamate. The primary mechanism of action involves slowing the deactivation and/or desensitization of the AMPA receptor channel. This leads to a prolonged influx of cations (primarily Na⁺ and Ca²⁺) in response to glutamate binding, thereby increasing the amplitude and duration of the excitatory postsynaptic potential (EPSP).

Signaling Pathway of S 18986 Action

Caption: S 18986 enhances AMPA receptor signaling, leading to cognitive improvement.

Effects on Synaptic Plasticity and Neurotransmitters

-

Long-Term Potentiation (LTP): S 18986 has been shown to facilitate the induction and maintenance of LTP in the hippocampus, a key cellular mechanism for memory formation.[1][2]

-

Brain-Derived Neurotrophic Factor (BDNF): Treatment with S 18986 increases the expression of BDNF, a neurotrophin crucial for neuronal survival, growth, and synaptic plasticity.[1][2]

-

Neurotransmitter Release: S 18986 enhances the release of key neurotransmitters involved in cognition. In the hippocampus of rats, S 18986 has been shown to increase the release of acetylcholine (B1216132).[5] It also potentiates the AMPA-mediated release of noradrenaline in hippocampal and frontal cortex slices.[1]

Pharmacodynamic Effects of S 18986

| Effect | Model System | Key Findings |

| AMPA Receptor Potentiation | Xenopus oocytes expressing rat cortex mRNA | Potentiates AMPA-evoked currents |

| Long-Term Potentiation | Rat hippocampal slices | Facilitates induction and maintenance of LTP[1][2] |

| BDNF Expression | In vitro and in vivo models | Increases BDNF expression[1][2] |

| Acetylcholine Release | Rat hippocampus (in vivo microdialysis) | Increases acetylcholine release[5] |

| Noradrenaline Release | Rat hippocampal and frontal cortex slices | Potentiates AMPA-mediated noradrenaline release[1] |

Experimental Protocols: Pharmacodynamic Analysis

-

Objective: To assess the effect of S 18986 on synaptic plasticity.

-

Procedure:

-

Hippocampal slices are prepared from a rat brain and maintained in an artificial cerebrospinal fluid (aCSF) solution.

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

A stable baseline of fEPSPs is recorded in response to low-frequency stimulation.

-

S 18986 or vehicle is added to the aCSF.

-

LTP is induced by a high-frequency stimulation protocol (e.g., theta-burst stimulation).

-

fEPSPs are recorded for an extended period (e.g., 60 minutes) post-stimulation to measure the potentiation of the synaptic response.

-

The magnitude of LTP is compared between the S 18986-treated and vehicle-treated slices.

-

Experimental Workflow for LTP Measurement

Caption: Workflow for assessing the effect of S 18986 on LTP.

-

Objective: To measure the effect of S 18986 on extracellular neurotransmitter levels in the brain of a freely moving animal.

-

Procedure:

-

A microdialysis probe is surgically implanted into a specific brain region (e.g., the hippocampus) of a rat.

-

After a recovery period, the probe is perfused with an artificial cerebrospinal fluid.

-

Dialysate samples are collected at regular intervals to establish a baseline neurotransmitter level.

-

S 18986 is administered to the animal (e.g., via intraperitoneal injection).

-

Dialysate samples continue to be collected to measure changes in neurotransmitter concentrations.

-

The neurotransmitter levels in the dialysate are quantified using a sensitive analytical method, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Preclinical Efficacy in Cognitive Models

S 18986 has demonstrated cognitive-enhancing effects in a variety of animal models of learning and memory. These effects are particularly pronounced in aged animals, suggesting its potential for treating age-related cognitive decline.

Summary of S 18986 Efficacy in Behavioral Models

| Memory Domain | Animal Model | Key Findings |

| Spatial Memory | Morris Water Maze | Improves performance in aged rodents.[6] |

| Working Memory | Delayed Non-Matching to Sample | Enhances performance. |

| Episodic Memory | Object Recognition Task | Improves recognition memory. |

Clinical Development

While S 18986 and other AMPA receptor modulators have shown considerable promise in preclinical studies, their clinical development has been challenging. To date, there is limited publicly available information on the clinical trial outcomes for S 18986. The translation of cognitive enhancement from animal models to humans remains a significant hurdle in the development of nootropic drugs.

Conclusion

S 18986 is a well-characterized selective positive allosteric modulator of the AMPA receptor with a clear mechanism of action and demonstrated pro-cognitive effects in preclinical models. Its ability to enhance synaptic plasticity and neurotransmitter release underscores its potential as a therapeutic agent for cognitive deficits. However, the path to clinical application for this class of compounds has been complex. The detailed pharmacokinetic and pharmacodynamic data, along with the experimental protocols presented in this guide, provide a solid foundation for further research and development of novel AMPA receptor modulators for the treatment of neurological and psychiatric disorders.

References

- 1. DRUG FOCUS: S 18986: A Positive Allosteric Modulator of AMPA‐Type Glutamate Receptors Pharmacological Profile of a Novel Cognitive Enhancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DRUG FOCUS: S 18986: A positive allosteric modulator of AMPA-type glutamate receptors pharmacological profile of a novel cognitive enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. books.rsc.org [books.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Behavioral and biological effects of chronic S18986, a positive AMPA receptor modulator, during aging - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Discovery and Development of AMPA Receptor Modulator-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of AMPA Receptor Modulator-4, a novel positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the chemical synthesis, mechanism of action, and preclinical data supporting its potential as a cognitive enhancer.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, is a critical target for therapeutic intervention in a range of neurological and psychiatric disorders characterized by cognitive impairment.[1] Positive allosteric modulators of the AMPA receptor enhance glutamatergic signaling, offering a promising strategy for improving learning and memory.[2] this compound, identified as compound 15e, is a potent, orally active modulator belonging to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class.[3][4] It has demonstrated the ability to cross the blood-brain barrier and enhance cognitive performance and working memory in preclinical models.[3][4]

Discovery and Synthesis

The discovery of this compound stemmed from a lead optimization program focused on the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide scaffold. This chemical class was identified as a promising starting point for the development of potent and selective AMPA receptor PAMs.

General Synthetic Pathway

The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide derivatives typically involves the condensation of a 2-aminobenzensulfonamide with an appropriate aldehyde or ketone. This reaction is a key step in the formation of the core heterocyclic structure.

References

- 1. AMPA RECEPTOR POTENTIATORS: FROM DRUG DESIGN TO COGNITIVE ENHANCEMENT - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diversity of AMPA Receptor Ligands: Chemotypes, Binding Modes, Mechanisms of Action, and Therapeutic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

In Vitro Characterization of AMPA Receptor Modulator-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the in-vitro characterization of AMPA Receptor Modulator-4, a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, this modulator enhances the receptor's response to the endogenous ligand glutamate (B1630785), a key mechanism for potential therapeutic intervention in neurological and psychiatric disorders. This document details the quantitative data, experimental protocols, and relevant signaling pathways to facilitate further research and development in this area. The specific compound highlighted in this guide, 4-cyclopropyl-7-(3-methoxyphenoxy)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide, is a potent exemplar from this chemical series and serves as a representative for the in-vitro characterization of "this compound".

Data Presentation

The in-vitro activity of this compound has been quantified using a calcium influx assay in a recombinant cell line. The data presented below summarizes the potency and efficacy of the modulator in potentiating the glutamate-induced response of the human GluA2(Q) AMPA receptor subtype.

| Compound | Assay Type | Cell Line | Agonist Concentration | Potency (pEC50) | Efficacy (EC2x) | Reference |

| This compound (Compound 15e) | Calcium Influx | HEK293 expressing GluA2(Q) | 1 mM Glutamate | 5.66 | - | [1] |

| FlipR | Not Specified | Not Specified | - | 2.1 µM | [1] | |

| FDSS | Not Specified | Not Specified | - | 1.5 µM | [1] |

Signaling Pathways

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system.[2] Upon binding of glutamate, the receptor channel opens, allowing the influx of sodium and, depending on the subunit composition, calcium ions.[2][3] This influx leads to depolarization of the postsynaptic membrane. Positive allosteric modulators, such as this compound, bind to a site on the receptor distinct from the glutamate binding site and enhance the receptor's function, typically by slowing deactivation and/or desensitization.[4][5] This potentiation of the glutamate-induced current can lead to downstream signaling events, including the activation of the mitogen-activated protein kinase (MAPK) pathway.[6][7]

Experimental Protocols

Calcium Influx Assay using HEK293 cells stably expressing GluA2(Q)

This protocol describes a method to determine the potency of AMPA receptor positive allosteric modulators by measuring changes in intracellular calcium in response to glutamate stimulation in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing the human GluA2(Q) subunit.

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Selection antibiotic (e.g., G418 or Puromycin, depending on the expression vector).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Calcium-sensitive dye (e.g., Fluo-8 AM).

-

Pluronic F-127.

-

L-Glutamate.

-

This compound (or other test compounds).

-

384-well black-walled, clear-bottom microplates.

-

Fluorescence Imaging Plate Reader (FLIPR) or Functional Drug Screening System (FDSS).

Procedure:

-

Cell Culture: Culture the HEK293-GluA2(Q) cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2. Maintain the cell line with the appropriate selection antibiotic.

-

Cell Plating: The day before the assay, harvest the cells and seed them into 384-well black-walled, clear-bottom microplates at a density of 15,000-20,000 cells per well in 50 µL of growth medium. Incubate overnight.

-

Dye Loading: On the day of the assay, prepare the dye loading solution. Dissolve the calcium-sensitive dye and Pluronic F-127 in assay buffer. Add an equal volume of the dye loading solution to each well of the cell plate. Incubate the plate at 37°C for 60 minutes.

-

Compound Preparation: Prepare serial dilutions of the this compound in assay buffer at 4x the final desired concentration.

-

Assay Protocol (FLIPR/FDSS):

-

Place the cell plate and the compound plate into the instrument.

-

The instrument will first add the compound solution to the cell plate.

-

After a pre-incubation period (typically 2-5 minutes), the instrument will add a solution of L-Glutamate (at a concentration that elicits a submaximal response, e.g., EC20) to the wells.

-

Measure the fluorescence intensity before and after the addition of glutamate. The change in fluorescence is indicative of the intracellular calcium concentration.

-

-

Data Analysis: Determine the increase in fluorescence signal in response to glutamate in the presence of different concentrations of the modulator. Plot the response against the modulator concentration and fit the data to a four-parameter logistic equation to determine the pEC50.

Experimental Workflow for In Vitro Characterization

The in-vitro characterization of a novel AMPA receptor modulator typically follows a tiered approach, starting with high-throughput screening and progressing to more detailed pharmacological and biophysical assays.

Conclusion

The in-vitro characterization of this compound demonstrates its activity as a positive allosteric modulator of the AMPA receptor. The data and protocols presented in this guide provide a framework for the continued investigation of this and related compounds. Further studies, including detailed electrophysiological analysis and selectivity profiling, are essential to fully elucidate the therapeutic potential of this class of modulators.

References

- 1. 7-Phenoxy-substituted 3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of α-Amino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - 7âPhenoxy-Substituted 3,4-Dihydroâ2Hâ1,2,4-benzothiadiazine 1,1-Dioxides as Positive Allosteric Modulators of αâAmino-3-hydroxy-5-methyl-4-isoxazolepropionic Acid (AMPA) Receptors with Nanomolar Potency - American Chemical Society - Figshare [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. New Allosteric Modulators of AMPA Receptors: Synthesis and Study of Their Functional Activity by Radioligand-Receptor Binding Analysis [mdpi.com]

- 5. hamamatsu.com [hamamatsu.com]

- 6. orbi.uliege.be [orbi.uliege.be]

- 7. Exploration of the Isosteric Concept Applied to 1,2,4-Benzothiadiazine 1,1-Dioxides in the Discovery of Novel AMPA Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

AMPA Receptor Modulator-4: A Technical Overview of Selectivity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPA receptor modulator-4 is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, belonging to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class. As a PAM, it enhances the receptor's response to the endogenous neurotransmitter glutamate, primarily by reducing receptor desensitization. This modulation of AMPA receptors, which are critical for fast excitatory neurotransmission in the central nervous system, has shown potential for cognitive enhancement and neuroprotection.[1] This technical guide provides a comprehensive overview of the available data on the selectivity and potential off-target effects of this compound, alongside detailed experimental protocols for its characterization.

Due to the limited publicly available data specifically for "this compound" regarding its full selectivity profile and off-target screening, this guide incorporates data from closely related benzothiadiazine derivatives, such as IDRA-21, to provide a representative profile for this class of compounds. This approach is necessary to fulfill the core requirements of this guide in the absence of specific data for the named modulator.

Data Presentation

On-Target Activity of this compound

The following table summarizes the known quantitative data for the on-target activity of this compound.

| Assay Type | Cell Line/System | Target | Parameter | Value | Reference |

| Calcium Influx | HEK293 cells expressing GluA2(Q) | AMPA Receptor | pEC₅₀ | 5.66 | [1] |

| FLIPR (Fluorometric Imaging Plate Reader) | Not Specified | AMPA Receptor | EC₂ₓ | 2.1 µM | [1] |

| FDSS (Functional Drug Screening System) | Not Specified | AMPA Receptor | EC₂ₓ | 1.5 µM | [1] |

In Vivo Efficacy of this compound

| Species | Model | Dosage | Effect | Reference |

| Mice | Cognition Performance | 1 and 3 mg/kg (p.o.) | Significantly increases cognition performance. | [1] |

| Mice | Working Memory | 0.03, 0.1, and 0.3 mg/kg (i.p.) | Improves performance in spontaneous alternation tasks. | [1] |

| Rats | Long-Term Potentiation (LTP) | 10 mg/kg (i.p.) | Increases the duration of LTP. | [1] |

Representative Selectivity Profile of a Benzothiadiazine AMPA Modulator (IDRA-21)

As specific subunit selectivity data for this compound is not available, the following table presents data for the related compound, IDRA-21.

| Receptor Subunit | Method | Parameter | Result | Reference |

| GluA1/2 flip heteromers | Electrophysiology in HEK293 cells | Potentiation of glutamate-induced currents | Concentration-dependent inhibition of inactivation, doubling charge transfer at 70 µM. | [2] |

Representative Off-Target Profile of a Benzothiadiazine AMPA Modulator (IDRA-21)

Comprehensive off-target screening data for this compound is not publicly available. The following represents known interactions of the related compound IDRA-21. It is critical to note that a full off-target screening panel (e.g., a CEREP panel) would be necessary to fully characterize the off-target profile of any new chemical entity.

| Target | Effect | Note | Reference |

| GABA-A Receptors | Slight augmentation of synaptic currents | IDRA-21 showed a modest potentiation of GABAergic synaptic currents in cultured hippocampal neurons. | [3] |

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the potency of this compound in potentiating glutamate-induced calcium influx in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing the human GluA2(Q) subunit.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

-

Probenecid (optional, to prevent dye leakage).

-

L-glutamate.

-

This compound.

-

384-well black-wall, clear-bottom microplates.

-

Fluorometric Imaging Plate Reader (FLIPR) or Functional Drug Screening System (FDSS).

Procedure:

-

Cell Plating: Seed the HEK293-GluA2(Q) cells into 384-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO₂ atmosphere.

-

Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading solution (e.g., Fluo-8 AM in assay buffer, with or without probenecid). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of L-glutamate at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Assay Execution (FLIPR/FDSS): a. Place the cell plate and the compound/glutamate plates into the instrument. b. Establish a stable baseline fluorescence reading for each well. c. Add the different concentrations of this compound to the wells and incubate for a defined period (e.g., 2-5 minutes). d. Add the submaximal concentration of L-glutamate to all wells. e. Record the fluorescence intensity over time to measure the calcium influx.

-

Data Analysis: a. Determine the peak fluorescence response for each well. b. Normalize the data to the response of a positive control (e.g., a saturating concentration of a known AMPA PAM) and a negative control (vehicle). c. Plot the normalized response against the concentration of this compound and fit the data to a four-parameter logistic equation to determine the pEC₅₀.

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

Objective: To assess the effect of this compound on synaptic plasticity by measuring LTP in the hippocampus of live animals.

Materials:

-

Adult male rats or mice.

-

Anesthetic (e.g., urethane (B1682113) or isoflurane).

-

Stereotaxic apparatus.

-

Recording and stimulating electrodes.

-

Amplifier and data acquisition system.

-

This compound solution for injection (i.p. or p.o.).

-

Vehicle control solution.

Procedure:

-

Animal Preparation: Anesthetize the animal and place it in the stereotaxic frame.

-

Electrode Implantation: Surgically implant a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region of the hippocampus.

-

Baseline Recording: After a recovery period, record stable baseline field excitatory postsynaptic potentials (fEPSPs) by delivering single test pulses to the Schaffer collaterals at a low frequency (e.g., 0.033 Hz).

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection).

-

LTP Induction: After a set time post-administration (e.g., 30-60 minutes), induce LTP using a high-frequency stimulation (HFS) protocol (e.g., multiple trains of 100 Hz stimulation).

-

Post-HFS Recording: Continue to record fEPSPs at the baseline frequency for at least 60 minutes to monitor the potentiation of the synaptic response.

-

Data Analysis: a. Measure the slope of the fEPSPs. b. Normalize the post-HFS fEPSP slopes to the pre-HFS baseline. c. Compare the magnitude and duration of LTP between the drug-treated and vehicle-treated groups.

Mandatory Visualization

Signaling Pathways

Caption: AMPA Receptor Signaling in Long-Term Potentiation.

Experimental Workflows

Caption: Workflow for In Vitro Calcium Influx Assay.

Caption: Workflow for In Vivo Long-Term Potentiation (LTP) Experiment.

Conclusion

This compound is a positive allosteric modulator of AMPA receptors with demonstrated in vitro potency and in vivo efficacy in animal models of cognition and synaptic plasticity. While specific data on its selectivity across all AMPA receptor subunits and a comprehensive off-target profile are not publicly available, the information from related benzothiadiazine compounds suggests that this class of modulators primarily acts on the GluA2 subunit. The provided experimental protocols offer a framework for the further characterization of this and similar compounds. A thorough investigation of the off-target effects of this compound is a critical next step in its development as a potential therapeutic agent to ensure its safety and specificity.

References

- 1. MAPK signaling and a mobile scaffold complex regulate AMPA receptor transport to modulate synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The effects of IDRA 21, a positive modulator of the AMPA receptor, on delayed matching performance by young and aged rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The diazoxide derivative 7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine-S,S-dioxide augments AMPA- and GABA-mediated synaptic responses in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular and Molecular Effects of AMPA Receptor Modulator-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMPA Receptor Modulator-4 is a potent, orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Belonging to the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class of molecules, this compound has demonstrated significant potential in enhancing cognitive function and promoting synaptic plasticity. This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound, detailing its mechanism of action, quantitative in vitro and in vivo data, and the experimental protocols utilized for its characterization. The guide is intended to serve as a valuable resource for researchers and drug development professionals working in the field of neuroscience and neuropharmacology.

Introduction

The AMPA receptor, a key mediator of fast excitatory synaptic transmission in the central nervous system, plays a crucial role in synaptic plasticity, learning, and memory. Positive allosteric modulators of the AMPA receptor enhance its function in the presence of the endogenous agonist, glutamate (B1630785), offering a promising therapeutic strategy for cognitive disorders with a potentially wider therapeutic window compared to direct agonists. This compound has emerged as a significant compound in this class, demonstrating robust efficacy in preclinical models. This document synthesizes the available data on its cellular and molecular pharmacology.

In Vitro Cellular Effects

The primary cellular effect of this compound is the potentiation of glutamate-induced currents at AMPA receptors. This has been quantified primarily through calcium influx assays in recombinant cell lines.

Quantitative Data: In Vitro Potentiation of AMPA Receptor Function

| Assay Type | Cell Line | Agonist | Modulator-4 Potency | Reference |

| Calcium Influx | HEK293 expressing GluA2(Q) | 1 mM Glutamate | pEC₅₀ = 5.66 | [1] |

| Calcium Influx (FlipR) | Not Specified | Not Specified | EC₂ₓ = 2.1 µM | [1] |

| Calcium Influx (FDSS) | Not Specified | Not Specified | EC₂ₓ = 1.5 µM | [1] |

Note: EC₂ₓ is the concentration of the modulator that produces a 2-fold increase in the response to a given concentration of agonist.

Experimental Protocol: Calcium Influx Assay

This protocol is a generalized procedure based on standard practices for measuring AMPA receptor activity in a high-throughput format.

Objective: To quantify the potentiation of glutamate-induced calcium influx by this compound in a recombinant cell line.

Materials:

-

HEK293 cells stably expressing the rat GluA2(Q) subunit.

-

Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

L-Glutamate.

-

This compound.

-

96- or 384-well black-walled, clear-bottom microplates.

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FDSS).

Procedure:

-

Cell Plating: Seed the HEK293-GluA2(Q) cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Culture overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

-

Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light.

-

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a stock solution of L-glutamate.

-

Assay Measurement:

-

Place the cell plate into the fluorescence plate reader.

-

Add the various concentrations of this compound to the wells and incubate for a predetermined period.

-

Initiate fluorescence reading and, after establishing a baseline, add a fixed concentration of L-glutamate (e.g., 1 mM) to all wells.

-

Continue to record the fluorescence intensity for several minutes to capture the peak response.

-

-

Data Analysis:

-

The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

-

Plot the ΔF against the concentration of this compound to generate a dose-response curve.

-

Calculate the pEC₅₀ value from the curve.

-

In Vivo Effects

This compound has demonstrated the ability to cross the blood-brain barrier and exert pro-cognitive effects in rodent models. It has also been shown to enhance synaptic plasticity in the form of long-term potentiation (LTP).

Quantitative Data: In Vivo Efficacy

| Animal Model | Test | Dosing | Effect | Reference |

| Rat | Long-Term Potentiation (LTP) | 10 mg/kg, IP | Increased duration of LTP | [1] |

| CD1 Mice | Cognition Performance | 1 and 3 mg/kg, PO | Significantly increased | [1] |

| C57BI/6 Mice | Spontaneous Alternation | 0.03, 0.1, and 0.3 mg/kg, IP | Improved performance | [1] |

| NMRI Mice | Convulsant Liability | 30 and 100 mg/kg, PO | Non-pro-convulsant | [1] |

Experimental Protocols

The following are generalized protocols for the behavioral and electrophysiological assays used to characterize this compound in vivo.

Objective: To assess the effect of this compound on synaptic plasticity in the hippocampus.

Materials:

-

Adult male rats (e.g., Wistar or Sprague-Dawley).

-

This compound.

-

Vehicle solution.

-

Surgical and electrophysiology recording equipment.

-

Artificial cerebrospinal fluid (aCSF).

Procedure:

-

Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy to expose the hippocampus.

-

Electrode Placement: Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.

-

Baseline Recording: Deliver single-pulse stimuli to the Schaffer collaterals and record the baseline field excitatory postsynaptic potentials (fEPSPs).

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

LTP Induction: After a suitable period for drug absorption, deliver a high-frequency stimulation (HFS) tetanus (e.g., 100 Hz for 1 second) to induce LTP.

-

Post-Tetanus Recording: Continue to record fEPSPs for at least 60 minutes post-HFS.

-

Data Analysis: Express the fEPSP slope as a percentage of the pre-HFS baseline. Compare the magnitude and duration of LTP between the drug-treated and vehicle-treated groups.

Objective: To evaluate the effect of this compound on recognition memory.

Materials:

-

Adult mice.

-

This compound.

-

Vehicle solution.

-

An open-field arena.

-

Two sets of identical objects (e.g., plastic toys of similar size but different shapes and textures).

Procedure:

-

Habituation: On day 1, allow each mouse to explore the empty arena for a set period (e.g., 10 minutes).

-

Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Administer the modulator or vehicle at a specified time before this phase. Allow the mouse to explore the objects for a set duration (e.g., 10 minutes).

-

Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for a set time (e.g., 5 minutes).

-

Data Analysis: Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Objective: To assess the effect of this compound on spatial working memory.

Materials:

-

Adult mice.

-

This compound.

-

Vehicle solution.

-

A Y-shaped maze with three identical arms.

Procedure:

-

Drug Administration: Administer the modulator or vehicle at a specified time before the test.

-

Testing: Place the mouse in one arm of the Y-maze and allow it to freely explore all three arms for a set duration (e.g., 8 minutes).

-

Data Recording: Record the sequence of arm entries.

-

Data Analysis: An alternation is defined as consecutive entries into all three different arms (e.g., ABC, BCA). Calculate the percentage of spontaneous alternation as: (Number of alternations / (Total number of arm entries - 2)) * 100. An increase in the percentage of spontaneous alternation reflects improved spatial working memory.

Molecular Mechanism of Action

This compound is a positive allosteric modulator, meaning it binds to a site on the AMPA receptor that is distinct from the glutamate binding site. This binding event enhances the receptor's response to glutamate.

Effect on AMPA Receptor Kinetics

Subunit Selectivity

The available data indicate that this compound was tested on the GluA2(Q) subunit. Information regarding its selectivity for other AMPA receptor subunits (GluA1, GluA3, GluA4) is not specified in the reviewed literature.

Downstream Signaling Pathways

Positive modulation of AMPA receptors is known to trigger downstream signaling cascades that are crucial for synaptic plasticity and cell survival. While specific studies on this compound are lacking, the general pathways activated by AMPA receptor PAMs are well-documented.

-

Brain-Derived Neurotrophic Factor (BDNF) Signaling: Enhanced AMPA receptor activity can lead to the release of BDNF. BDNF then binds to its receptor, TrkB, initiating signaling cascades that promote synaptic growth and plasticity.

-

ERK/CREB Pathway: The BDNF-TrkB signaling, as well as calcium influx through AMPA receptors, can activate the Extracellular signal-regulated kinase (ERK) pathway. Activated ERK can then phosphorylate the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in long-term memory formation.

Visualizations

Signaling Pathways

Caption: Proposed signaling pathway of this compound.

Experimental Workflow: In Vitro Calcium Influx Assay

Caption: Workflow for the in vitro calcium influx assay.

Experimental Workflow: In Vivo Novel Object Recognition Test

Caption: Workflow for the in vivo novel object recognition test.

Conclusion

This compound is a promising positive allosteric modulator of the AMPA receptor with demonstrated pro-cognitive and plasticity-enhancing effects in preclinical models. Its mechanism of action, likely involving the reduction of receptor desensitization, leads to a potentiation of glutamatergic neurotransmission. This, in turn, is hypothesized to engage downstream signaling pathways critical for learning and memory. The data presented in this guide provide a solid foundation for further research and development of this and similar compounds for the treatment of cognitive deficits in various neurological and psychiatric disorders. Further studies are warranted to fully elucidate its molecular interactions with different AMPA receptor subunit combinations and to confirm the specific downstream signaling events it triggers in a physiological context.

References

AMPA Receptor Modulator-4: A Deep Dive into its Effects on Synaptic Plasticity

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AMPA receptor modulator-4, also known as Org 26576, is a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. As a member of the ampakine class of drugs, it enhances excitatory neurotransmission mediated by AMPA receptors, which are pivotal for synaptic plasticity, learning, and memory. This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Core Mechanism of Action

This compound binds to an allosteric site on the AMPA receptor complex, distinct from the glutamate (B1630785) binding site. This binding event potentiates receptor function primarily by slowing the deactivation and desensitization of the receptor in the presence of glutamate. The prolonged opening of the ion channel leads to an increased influx of Na+ and Ca2+ ions, thereby amplifying the postsynaptic response to glutamate. This enhancement of AMPA receptor-mediated currents is the primary mechanism through which modulator-4 influences synaptic plasticity.

Quantitative Data on Synaptic Plasticity

The following tables summarize the known quantitative effects of this compound on key parameters of synaptic plasticity.

| Parameter | Effect of this compound | Dosage | Model System | Source |

| Long-Term Potentiation (LTP) | Increased duration of LTP | 10 mg/kg | In vivo (Rats) | [1] |

| Brain-Derived Neurotrophic Factor (BDNF) mRNA | Significantly increased in the hippocampus (in combination with stress) | 10 mg/kg (i.p.) | In vivo (Rats) | [1] |

Note: Specific quantitative values for the percentage increase in fEPSP slope or the fold-increase in BDNF mRNA are not consistently reported in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline typical protocols used to investigate the effects of this compound.

In Vivo Electrophysiology for Long-Term Potentiation (LTP)

Objective: To measure the effect of this compound on the induction and maintenance of LTP in the hippocampus of live, anesthetized or freely moving rodents.

Materials:

-

Stereotaxic apparatus

-

Recording and stimulating electrodes

-

Amplifier and data acquisition system

-

This compound (Org 26576)

-

Anesthetic (e.g., urethane (B1682113) or isoflurane)

-

Artificial cerebrospinal fluid (aCSF)

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Surgically expose the skull and drill small holes over the hippocampus for electrode placement.

-

Lower a stimulating electrode into the Schaffer collateral pathway and a recording electrode into the stratum radiatum of the CA1 region.

-

Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[1]

-

Deliver baseline electrical stimuli (e.g., single pulses every 30 seconds) and record the field excitatory postsynaptic potentials (fEPSPs).

-

Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).

-

Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the potentiation of the synaptic response.

-

Analyze the data by measuring the slope of the fEPSP. The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from the baseline.

Western Blotting for Synaptic Protein Phosphorylation

Objective: To determine the effect of this compound on the phosphorylation state of key synaptic proteins, such as AMPA receptor subunits (e.g., GluA1 at Ser845 or Ser831).

Materials:

-

Hippocampal tissue or cultured neurons

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and PVDF membranes

-

Primary antibodies (e.g., anti-phospho-GluA1 Ser845, anti-total GluA1, anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat hippocampal slices or cultured neurons with this compound or vehicle for a specified duration.

-

Lyse the cells or tissue in lysis buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound.

Caption: Experimental workflow for in vivo LTP studies.

Conclusion

This compound (Org 26576) demonstrates clear potential as a tool to enhance synaptic plasticity. Its mechanism of action, centered on the positive allosteric modulation of AMPA receptors, leads to a potentiation of synaptic transmission and has been shown to increase the duration of LTP and modulate BDNF expression. While the existing literature provides a strong qualitative and semi-quantitative foundation, further research is required to delineate the precise quantitative effects on various synaptic parameters and to fully elucidate the downstream signaling cascades. The experimental protocols and conceptual frameworks presented in this guide offer a solid basis for future investigations into the therapeutic potential of this and similar compounds for cognitive and neurological disorders.

References

Preliminary Studies on AMPA Receptor Modulator-4 in Neuronal Cultures: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a critical mediator of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Its modulation presents a promising therapeutic avenue for a range of neurological and psychiatric disorders.[2][4][5] Positive allosteric modulators (PAMs) of the AMPA receptor, in particular, have garnered significant interest for their potential to enhance cognitive function and synaptic plasticity.[2][6] This document provides a technical overview of the preliminary in vitro evaluation of AMPA receptor modulator-4, a novel compound identified as a positive allosteric modulator of AMPA receptors.[7]

This compound, also referred to as compound 15e, is an orally active 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) derivative that has been shown to cross the blood-brain barrier.[7] Preclinical studies indicate its potential to enhance cognitive performance and working memory in animal models.[7] This guide will summarize the available quantitative data, provide detailed experimental protocols for its characterization in neuronal cultures, and illustrate the key signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the currently available quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay Description |

| pEC50 | 5.66 | HEK293 cells stably expressing GluA2(Q) | Calcium influx induced by 1 mM Glutamate (B1630785).[7] |

| EC2x (FlipR) | 2.1 µM | Not Specified | Not Specified |

| EC2x (FDSS) | 1.5 µM | Not Specified | Not Specified |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosing | Effect |

| Rats | 10 and 30 mg/kg; IP; once | Increases the duration of Long-Term Potentiation (LTP) at 10 mg/kg.[7] |

| CD1 Mice | 1 and 3 mg/kg; po | Significantly increases cognition performance.[7] |

| C57BI/6 Mice | 0.03, 0.1 and 0.3 mg/kg; ip | Improves performance of spontaneous alternation and working memory.[7] |

| NMRI Mice | 30, 100 mg/kg; po; once | Non-pro-convulsant effect.[7] |

Experimental Protocols

Detailed methodologies for the characterization of AMPA receptor modulators like modulator-4 in neuronal cultures are provided below. These protocols are based on standard practices in the field for evaluating the effects of such compounds on neuronal function.

Primary Neuronal Culture Preparation

Objective: To establish healthy primary neuronal cultures for subsequent pharmacological and functional assays.

Methodology:

-

Tissue Dissection: Cortical or hippocampal tissue is dissected from embryonic day 18 (E18) rat or mouse pups.

-

Dissociation: The tissue is enzymatically dissociated using trypsin or papain, followed by mechanical trituration to obtain a single-cell suspension.

-

Plating: Neurons are plated on poly-D-lysine or poly-L-ornithine coated culture plates or coverslips at a desired density.

-

Culture Maintenance: Cells are maintained in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin. Cultures are kept in a humidified incubator at 37°C with 5% CO2. Neurons are typically used for experiments between 12 and 21 days in vitro (DIV).

In Vitro Calcium Influx Assay

Objective: To determine the potency of this compound in potentiating glutamate-induced calcium influx.

Methodology:

-

Cell Plating: HEK293 cells stably expressing the desired AMPA receptor subunit (e.g., GluA2) are plated in 96-well or 384-well black-walled, clear-bottom plates.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 30-60 minutes at 37°C.

-

Compound Addition: this compound is added at various concentrations and incubated for a predetermined time.

-

Glutamate Stimulation: A sub-maximal concentration of glutamate is added to stimulate the AMPA receptors.

-

Signal Detection: Changes in intracellular calcium are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR or FDSS).

-

Data Analysis: Dose-response curves are generated to calculate the pEC50 value.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the effect of this compound on AMPA receptor-mediated synaptic currents in cultured neurons.

Methodology:

-

Culture Preparation: Primary neurons are cultured on glass coverslips.

-

Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope and perfused with an external recording solution.

-

Patching: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the membrane of a neuron (gigaohm seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

-

Recording: AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) or currents evoked by local application of glutamate are recorded in voltage-clamp mode.

-

Compound Application: this compound is applied to the bath or locally via a perfusion system.

-

Data Acquisition and Analysis: Changes in the amplitude, decay kinetics, and frequency of AMPA receptor-mediated currents are measured and analyzed.

Western Blotting for Signaling Pathway Analysis

Objective: To investigate the effect of this compound on downstream signaling pathways by measuring changes in protein phosphorylation.

Methodology:

-

Neuronal Treatment: Cultured neurons are treated with this compound for various durations.

-

Cell Lysis: Neurons are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., CaMKII, ERK, CREB).

-

Detection: The membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Densitometry: Band intensities are quantified using image analysis software.

Mandatory Visualizations

Signaling Pathways

Caption: AMPA Receptor Signaling Pathway Modulation.

Experimental Workflow

Caption: Workflow for In Vitro Neuronal Studies.

References

- 1. AMPA receptor - Wikipedia [en.wikipedia.org]

- 2. What are AMPA receptor modulators and how do they work? [synapse.patsnap.com]

- 3. The Role of AMPA Receptor Modulation in the Treatment of Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of positive allosteric modulators acting on AMPA receptors. | Janelia Research Campus [janelia.org]

- 5. Mechanism of Positive Allosteric Modulators Acting on AMPA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMPA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

AMPA Receptor Modulator-4: A Technical Guide to Dose-Response Characteristics and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMPA receptor modulator-4, identified as compound 15e in the scientific literature, is a potent, orally active positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] As a member of the 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide (BTD) class, this modulator has demonstrated the ability to cross the blood-brain barrier and enhance cognitive performance in preclinical models.[1] This technical guide provides a comprehensive overview of the dose-response relationship of this compound, detailing its in vitro potency and in vivo efficacy. The document includes structured data tables, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.

Quantitative Dose-Response Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity in various experimental settings.

In Vitro Potency

| Parameter | Value | Cell Line | Receptor Subunit | Assay Platform | Reference |

| pEC50 | 5.66 | HEK293 | GluA2(Q) | Calcium Influx Assay | [1] |

| EC2x | 2.1 µM | Not Specified | Not Specified | FlipR | [1] |

| EC2x | 1.5 µM | Not Specified | Not Specified | FDSS | [1] |

EC2x represents the concentration required to double the response induced by a fixed concentration of glutamate (B1630785).

In Vivo Efficacy

| Species | Dose | Route of Administration | Effect | Experimental Model | Reference |

| Rat | 10 mg/kg | Intraperitoneal (IP) | Increased duration of Long-Term Potentiation (LTP) | Anesthetized rats | [1] |

| Rat | 30 mg/kg | Intraperitoneal (IP) | Not specified | Anesthetized rats | [1] |

| Mouse (CD1) | 1 and 3 mg/kg | Oral (po) | Significantly increased cognition performance | Not specified | [1] |

| Mouse (C57BI/6) | 0.03, 0.1, and 0.3 mg/kg | Intraperitoneal (IP) | Improved performance in spontaneous alternation, indicating improved working memory | Spontaneous Alternation Task | [1] |

| Mouse (NMRI) | 30 and 100 mg/kg | Oral (po) | Non-pro-convulsant effect | Not specified | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro Calcium Influx Assay

This assay is designed to measure the potentiation of glutamate-induced calcium influx in a recombinant cell line expressing a specific AMPA receptor subunit.

-

Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human GluA2(Q) subunit are cultured in appropriate media.

-

Cells are seeded into 384-well microplates and incubated overnight to allow for adherence.

-

-

Dye Loading:

-

The culture medium is removed, and cells are washed with a buffered salt solution.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-8) is loaded into the cells, and the plate is incubated at 37°C.

-

-

Compound and Agonist Addition:

-

Using a fluorescent imaging plate reader (FLIPR) or a Functional Drug Screening System (FDSS), varying concentrations of this compound are added to the wells.

-

After a short incubation period with the modulator, a fixed concentration of glutamate (e.g., 1 mM) is added to stimulate the AMPA receptors.

-

-

Data Acquisition and Analysis:

-

The fluorescence intensity, which corresponds to the intracellular calcium concentration, is measured in real-time.

-

The potentiation of the glutamate response by the modulator is calculated, and a dose-response curve is generated to determine the pEC50 value.

-

In Vivo Long-Term Potentiation (LTP) Measurement

This electrophysiological technique is used to assess synaptic plasticity in the hippocampus of anesthetized rats.

-

Animal Preparation and Surgery:

-

Rats are anesthetized, and their heads are fixed in a stereotaxic frame.

-

Craniotomies are performed to allow for the insertion of stimulating and recording electrodes into the hippocampus.

-

-

Electrode Placement:

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is positioned in the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

-

Baseline Recording:

-

A baseline of synaptic transmission is established by delivering single electrical pulses to the Schaffer collaterals and recording the resulting fEPSPs for a stable period.

-

-

Drug Administration and LTP Induction:

-

This compound or vehicle is administered via intraperitoneal injection.

-

After a predetermined time, a high-frequency stimulation (HFS) protocol (e.g., theta-burst stimulation) is delivered to the Schaffer collaterals to induce LTP.

-

-

Post-Induction Recording and Analysis:

-